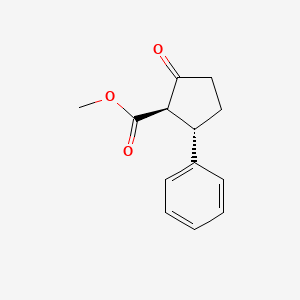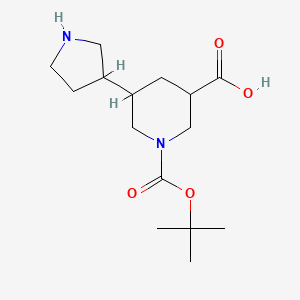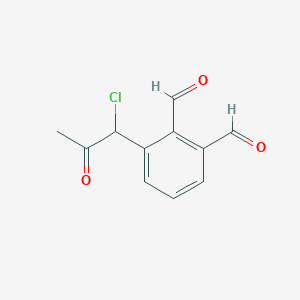![molecular formula C25H28O15 B14044281 2-[(2S,3R,4R,5S,6R)-6-[[(3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]-1,3,6-trihydroxy-7-methoxyxanthen-9-one](/img/structure/B14044281.png)
2-[(2S,3R,4R,5S,6R)-6-[[(3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]-1,3,6-trihydroxy-7-methoxyxanthen-9-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Polygalaxanthone III is a xanthone glucoside isolated from the roots of Polygala japonica Houtt. This compound has garnered attention due to its significant anti-inflammatory properties and potential therapeutic applications .
Preparation Methods
Polygalaxanthone III can be extracted from the roots of Polygala japonica Houtt. The extraction process typically involves the use of solvents such as methanol or ethanol. The compound can also be synthesized through chemical reactions involving xanthone glucosides. The synthetic route often includes glycosylation reactions, where xanthone derivatives are reacted with glucose under specific conditions .
Chemical Reactions Analysis
Polygalaxanthone III undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: Substitution reactions often involve nucleophiles such as halides or amines.
Hydrolysis: This reaction can occur under acidic or basic conditions, leading to the breakdown of the glucoside bond.
Scientific Research Applications
Chemistry: It is used as a model compound for studying xanthone glucosides and their derivatives.
Biology: The compound has shown significant anti-inflammatory and antioxidant properties, making it a candidate for treating inflammatory diseases.
Industry: The compound’s antioxidant properties make it useful in the formulation of skincare products.
Mechanism of Action
Polygalaxanthone III exerts its effects primarily through the STAT3 pathway. It activates the phosphorylation of STAT3, which in turn regulates the expression of various genes involved in inflammation and cell proliferation. This mechanism is crucial for its anti-inflammatory and wound-healing properties .
Comparison with Similar Compounds
Polygalaxanthone III is unique among xanthone glucosides due to its specific structure and biological activities. Similar compounds include:
Mangiferin: Another xanthone glucoside with antioxidant and anti-inflammatory properties.
Bellidifolin: Known for its anti-diabetic and antioxidant activities.
Swertianin: Exhibits anti-inflammatory and hepatoprotective effects.
Polygalaxanthone III stands out due to its potent anti-inflammatory effects and its ability to modulate the STAT3 pathway, which is not commonly observed in other xanthone glucosides .
Properties
Molecular Formula |
C25H28O15 |
|---|---|
Molecular Weight |
568.5 g/mol |
IUPAC Name |
2-[(2S,3R,4R,5S,6R)-6-[[(3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]-1,3,6-trihydroxy-7-methoxyxanthen-9-one |
InChI |
InChI=1S/C25H28O15/c1-36-12-2-8-11(3-9(12)27)39-13-4-10(28)15(19(31)16(13)17(8)29)22-21(33)20(32)18(30)14(40-22)5-37-24-23(34)25(35,6-26)7-38-24/h2-4,14,18,20-24,26-28,30-35H,5-7H2,1H3/t14-,18-,20+,21-,22+,23+,24?,25-/m1/s1 |
InChI Key |
LLJUCXMVRPAONX-MNGJIHDHSA-N |
Isomeric SMILES |
COC1=C(C=C2C(=C1)C(=O)C3=C(O2)C=C(C(=C3O)[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)COC5[C@@H]([C@](CO5)(CO)O)O)O)O)O)O)O |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=O)C3=C(O2)C=C(C(=C3O)C4C(C(C(C(O4)COC5C(C(CO5)(CO)O)O)O)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![Rac-(1R,6S)-2-benzyl-2,5-diazabicyclo[4.2.0]octane](/img/structure/B14044241.png)
![(2R,3S)-3-aminobicyclo[2.2.2]octane-2-carboxylic acid HCl](/img/structure/B14044253.png)




![(17-acetyl-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl) acetate](/img/structure/B14044274.png)

![(1R,4S)-6,6-difluoro-2-azabicyclo[2.2.1]heptane hydrochloride](/img/structure/B14044286.png)

